2-乙基丁酰胺

描述

Synthesis Analysis

The synthesis of 2-Ethylbutanamide and its derivatives involves multiple strategies, including enantioselective synthesis and metal-free oxidative cascades. One approach to synthesize chiral intermediates like Ethyl(R)-2-hydroxy-4-phenylbutanate, which is related to 2-Ethylbutanamide, employs orthogonal experiments to optimize the synthesis process, utilizing sodium bisulfite for purity enhancement (Liu-jian Duan, 2009). Another innovative method involves metal-free oxidative 1,2-arylmethylation cascades, highlighting the assembly of 2,2-disubstituted-N-arylbutanamides through methylation and aryl migration, using organic peroxide as a methyl resource, demonstrating broad substrate scope and excellent functional group tolerance (Fang-Lin Tan et al., 2016).

Molecular Structure Analysis

The molecular structure of 2-Ethylbutanamide derivatives has been elucidated through various analytical techniques. For instance, N-(Pyridine-2-methyl)-2-(4-chlorophenyl)-3-methylbutanamide's crystal structure was determined by single-crystal X-ray diffraction analysis, revealing a monoclinic space group and stabilizing intermolecular hydrogen bonds (Xue Si, 2009).

Chemical Reactions and Properties

2-Ethylbutanamide undergoes various chemical reactions, leading to the synthesis of novel compounds. The reaction of tetracyanoethylene with aldehydes, such as isobutyraldehyde or 2-ethylbutanal, in the presence of a hydrohalogen acid, yields 2-halo-6-hydroxy-5,5-dimethyl(ethyl)-5,6-dihydro-3,4,4-pyridinetricarbonitriles, showcasing its versatility in forming complex structures (A. V. Eremkin et al., 2006).

Physical Properties Analysis

The physical properties of 2-Ethylbutanamide derivatives have been studied through experimental and theoretical methods. For example, ethyl 2-(4-methyl-(2-benzylidenehydrazinyl))thiazole-4-carboxylate was synthesized and characterized, with its molecular geometry optimized using density functional theory (DFT), providing insights into its vibrational assignments, geometric parameters, and potential sites for hydrogen bonding (Muhammad Haroon et al., 2018).

Chemical Properties Analysis

The chemical properties of 2-Ethylbutanamide and its analogs have been explored through their reactivity and potential as intermediates in various organic reactions. For instance, the synthesis of 2-ethyl-5-methylhexanamide and other products from barbiturate decomposition highlights the compound's role in complex chemical transformations, further demonstrating the diverse hydrogen-bonding motifs observed in its crystal structures (G. Nichol & W. Clegg, 2011).

科学研究应用

毒性研究

- 大鼠亚慢性毒性研究:对2-乙基丁醛(一种相关化合物)进行了F344大鼠为期13周的亚慢性毒性研究,重点关注口服毒性以及对体重、血液学、血清生化和器官重量的影响。这项研究为了解2-乙基丁酰胺类化合物的潜在毒理学特性提供了见解(Matsushita等,2018)。

药理应用

乙酰乙酰胺研究:乙酰乙酰胺是一种结构类似于2-乙基丁酰胺的化合物,已被广泛研究用于治疗“小发作”癫痫。它对于了解相关化合物在治疗缺失性癫痫中的药理效应非常有价值(Gören & Onat,2007)。

抗结核药物开发:对类似于2-乙基丁酰胺的化合物的研究,例如从1,2-乙二胺的组合库中开发SQ109,显示出新型抗结核药物的潜力。这些研究突显了2-乙基丁酰胺的结构类似物如何有助于新型治疗药物的开发(Protopopova et al., 2005)。

视神经保护研究:对某些提取物对药物诱导的视神经损伤(例如来自乙胺丁醇)的保护潜力进行的研究,可以为相关化合物的神经保护应用提供见解(Elna et al., 2017)。

安全和危害

作用机制

Target of Action

2-Ethylbutanamide, like other amides, primarily targets the water molecules in the body. The compound interacts with water during a process known as hydrolysis .

Mode of Action

The interaction of 2-Ethylbutanamide with its target involves a reaction with water, technically known as hydrolysis . This process occurs when 2-Ethylbutanamide is exposed to dilute acids such as dilute hydrochloric acid, acting as a catalyst for the reaction between the amide and water . The alkaline hydrolysis of amides involves a reaction with hydroxide ions, but the result is similar enough that it is still classed as hydrolysis .

Biochemical Pathways

The hydrolysis of 2-Ethylbutanamide can be considered part of the catabolic pathways in the body. Catabolism involves the breakdown of larger molecules into smaller ones. In the case of 2-Ethylbutanamide, the compound is broken down into smaller molecules through hydrolysis .

Pharmacokinetics

The pharmacokinetics of 2-Ethylbutanamide, like other amides, involves the processes of Absorption, Distribution, Metabolism, and Excretion (ADME) . The compound is absorbed into the body, distributed to various tissues, metabolized primarily through hydrolysis, and the resulting smaller molecules are excreted from the body .

Result of Action

The hydrolysis of 2-Ethylbutanamide results in the formation of smaller molecules. For instance, if 2-Ethylbutanamide is heated with a dilute acid such as dilute hydrochloric acid, the final solution would contain the resulting smaller molecules . If 2-Ethylbutanamide is heated with sodium hydroxide solution, ammonia gas is given off and you are left with a solution containing sodium ethanoate .

Action Environment

The action of 2-Ethylbutanamide is influenced by environmental factors such as the presence of water and dilute acids, which facilitate its hydrolysis . The temperature can also influence the rate of this reaction, with higher temperatures typically increasing the rate of hydrolysis .

属性

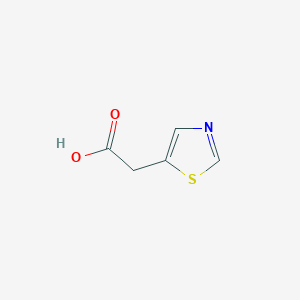

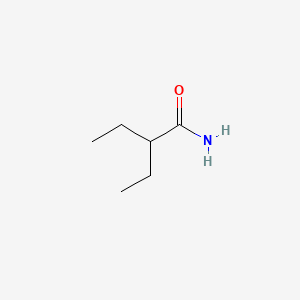

IUPAC Name |

2-ethylbutanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-3-5(4-2)6(7)8/h5H,3-4H2,1-2H3,(H2,7,8) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVEMWYGBLHQEAK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(CC)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90284559 | |

| Record name | 2-Ethylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90284559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Ethylbutanamide | |

CAS RN |

1114-38-1 | |

| Record name | Butanamide, 2-ethyl- | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=37631 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Ethylbutanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90284559 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ETHYLBUTYRAMIDE | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-Ethylbutanamide | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/P8N3AT6U7X | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。